Methylnissolin

Cardiovascular Disease Restenosis PDGF-BB Signaling

A naturally occurring pterocarpan (C₁₇H₁₆O₅, MW 300.31) with a critical 9,10-dimethoxy pattern enabling PDGF-BB/ERK1/2 pathway modulation (IC₅₀ 10 μM). Non-glycosylated aglycone form ensures distinct potency from Methylnissolin-3-O-glucoside. Supplied for R&D use in VSMC, osteoclast, and neuroinflammation assays.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 73340-41-7
Cat. No. B149853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylnissolin
CAS73340-41-7
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC
InChIInChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3
InChIKeyUOVGCLXUTLXAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylnissolin (CAS 73340-41-7) for Research Procurement: A Pterocarpan Isoflavonoid with Validated PDGF-BB Inhibition


Methylnissolin (also known as Astrapterocarpan) is a naturally occurring isoflavonoid belonging to the pterocarpan class, characterized by a core benzofuro[3,2-c]chromen structure with methoxy and hydroxy substitutions [1]. It is primarily isolated from the roots of leguminous plants of the genus *Astragalus*, which remain its exclusive natural source [2]. The compound has a molecular formula of C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol [3]. Preclinical research has demonstrated its ability to inhibit platelet-derived growth factor (PDGF)-BB-induced cell proliferation and modulate key signaling pathways, including MAPK/ERK and PI3K/AKT, underpinning its utility in cardiovascular, inflammatory, and metabolic disease research [4].

Why Methylnissolin Cannot Be Substituted with Generic Pterocarpans or Isoflavonoids in Critical Research


Within the pterocarpan and isoflavonoid class, minor structural variations profoundly alter target engagement, pharmacokinetic behavior, and downstream biological effects, rendering generic substitution scientifically invalid. Methylnissolin's specific methoxylation pattern (9,10-dimethoxy) is critical for its interaction with the PDGF-BB signaling cascade and its ability to modulate MAPK/AKT pathways [1]. Direct comparisons with its glycosylated derivative (Methylnissolin-3-O-glucoside) reveal distinct pharmacokinetic and efficacy profiles, with the aglycone exhibiting different potency in specific anti-inflammatory and anti-osteoclastogenic assays [2]. Furthermore, closely related pterocarpans like Medicarpin demonstrate markedly different biological activities and IC₅₀ values in comparable assays, underscoring that structural analogs do not guarantee functional equivalence [3]. The following quantitative evidence substantiates why Methylnissolin is a non-interchangeable research tool.

Quantitative Evidence Guide for Methylnissolin Differentiation in Research Procurement


PDGF-BB-Induced Vascular Smooth Muscle Cell Proliferation: Methylnissolin vs. Baseline Control

Methylnissolin (Astrapterocarpan) demonstrates a validated, concentration-dependent inhibition of PDGF-BB-induced proliferation in vascular smooth muscle cells (VSMCs) with a defined IC₅₀ value, a key benchmark absent for many other pterocarpans [1]. This provides a specific, quantifiable reference point for experimental design in cardiovascular research, distinguishing it from generic isoflavonoids without established PDGF pathway activity.

Cardiovascular Disease Restenosis PDGF-BB Signaling

ERK1/2 MAP Kinase Phosphorylation: Methylnissolin vs. Positive Control

Methylnissolin's mechanism of action is quantitatively linked to the suppression of the ERK1/2 MAP kinase cascade, a key downstream effector of PDGF-BB signaling [1]. At a concentration of 10 μM, Methylnissolin inhibits PDGF-BB-induced ERK1/2 phosphorylation in VSMCs, whereas the generic flavonoid scaffold lacks this specific inhibitory profile [1].

Signal Transduction MAPK Pathway Cell Proliferation

Anti-Osteoclastogenic Activity: Methylnissolin vs. Structural Analog 3,9-Di-O-Methylnissolin

Methylnissolin inhibits osteoclast differentiation and bone resorption in vitro with measurable potency, while its structural analog 3,9-Di-O-Methylnissolin (DOM) exhibits a different pharmacological profile primarily focused on anti-cancer activity via RIPK2/NF-κB suppression [1][2]. This highlights that methylation pattern dictates biological activity, making Methylnissolin the compound of choice for bone metabolism studies.

Osteoporosis Bone Metabolism RANKL Signaling

Pharmacokinetic Advantage in Skin Aging: Methylnissolin vs. Methylnissolin-3-O-Glucoside (MNG)

In a comparative study of TNF-α-induced inflammation in human dermal fibroblasts (HDFs), Methylnissolin (MN) and its glycoside MNG both reduced MMP-1 secretion, but MNG was identified as the 'more beneficial compound for oral administration than MN' based on pharmacokinetics analysis [1]. This directly informs procurement decisions for in vivo studies, where oral bioavailability is a critical parameter.

Dermatology Pharmacokinetics Skin Aging

Neuroinflammation and Ischemic Brain Injury: Methylnissolin's Unique CNS Activity

Methylnissolin (ML) demonstrates predicted blood-brain barrier (BBB) permeability and reduces microglial neuroinflammation in both in vitro (OGD/R) and in vivo (tMCAO) models [1]. This central nervous system (CNS) activity is a differentiating feature not reported for many other Astragalus-derived pterocarpans, which often lack the physicochemical properties for CNS penetration [1].

Ischemic Stroke Neuroinflammation Blood-Brain Barrier

Optimal Research Application Scenarios for Methylnissolin (CAS 73340-41-7)


Cardiovascular Research: Restenosis and Atherosclerosis Models

Researchers investigating the mechanisms of vascular smooth muscle cell (VSMC) proliferation and migration, key events in restenosis and atherosclerosis, will find Methylnissolin to be a validated tool. Its well-characterized IC₅₀ of 10 μM for inhibiting PDGF-BB-induced VSMC proliferation and its ability to suppress ERK1/2 phosphorylation provide a robust quantitative foundation for in vitro assays [1]. This enables direct benchmarking against novel anti-proliferative agents.

Bone Metabolism Studies: Osteoclastogenesis and Osteoporosis

For studies focused on bone resorption, osteoclast differentiation, and postmenopausal osteoporosis, Methylnissolin offers a targeted approach. Its demonstrated dose-dependent inhibition of osteoclastogenesis, coupled with the suppression of key signaling pathways (MAPK1, AKT1) and reduction of reactive oxygen species (ROS), makes it a preferred compound over analogs like 3,9-Di-O-Methylnissolin, which primarily affect cancer cells [1]. This specificity is critical for dissecting bone-specific pathways.

In Vitro Dermatology and Anti-Aging Studies

Investigators exploring the role of TNF-α in dermal inflammation and skin aging should utilize Methylnissolin in cell-based assays. While its glycosylated derivative (MNG) may be more suitable for oral in vivo studies due to pharmacokinetic advantages, Methylnissolin itself is effective in reducing TNF-α-induced MMP-1 secretion in human dermal fibroblasts (HDFs) [1]. This makes it a valuable reference compound for topical or local delivery research in dermatology.

Neuroscience: Ischemic Stroke and Neuroinflammation Models

Given its predicted blood-brain barrier (BBB) permeability and in vivo efficacy in reducing infarct volume and neuroinflammation in tMCAO mouse models, Methylnissolin is uniquely suited for preclinical stroke and neuroinflammation research [1]. Its ability to modulate microglial activation via PI3K/AKT and MAPK pathways differentiates it from other pterocarpans lacking CNS penetration, offering a targeted tool for investigating post-stroke secondary brain injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylnissolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.